Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with 4-nitrophenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate: This compound has a cyano group instead of a thioamide group, which affects its reactivity and biological activity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-[(4-nitrophenyl)carbamothioyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-2-22-14(19)17-9-7-16(8-10-17)13(23)15-11-3-5-12(6-4-11)18(20)21/h3-6H,2,7-10H2,1H3,(H,15,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSHQZAPNIDTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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